Biochemical Potency: BCR-ABL-IN-1 vs. First-Generation Inhibitor Imatinib
BCR-ABL-IN-1 demonstrates a pIC50 of 6.46 (IC50 ≈ 347 nM) against BCR-ABL kinase in biochemical assays . In comparison, imatinib, the prototypical first-generation BCR-ABL inhibitor, exhibits reported IC50 values ranging from 25 nM to 204 nM in similar cell-free assays . This indicates that BCR-ABL-IN-1 is approximately 1.7- to 14-fold less potent than imatinib under comparable in vitro conditions. This potency difference is critical when selecting a tool compound for dose-response studies or when interpreting SAR data within a pharmacophore model series.
| Evidence Dimension | BCR-ABL tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | pIC50 6.46 (IC50 ≈ 347 nM) |
| Comparator Or Baseline | Imatinib: IC50 25–204 nM (literature range) |
| Quantified Difference | BCR-ABL-IN-1 is 1.7- to 14-fold less potent than imatinib |
| Conditions | Cell-free biochemical kinase assay; specific assay conditions for BCR-ABL-IN-1 not fully detailed in public sources, while imatinib values represent standard in vitro kinase inhibition assays. |
Why This Matters
Understanding the relative potency allows researchers to correctly dose BCR-ABL-IN-1 in cellular assays and to accurately place it within a pharmacophore model, avoiding misinterpretation of structure-activity relationships.
